molecular formula C6H8N4O2S B12931431 N,N'-(1,2,4-Thiadiazole-3,5-diyl)diacetamide CAS No. 16151-45-4

N,N'-(1,2,4-Thiadiazole-3,5-diyl)diacetamide

Cat. No.: B12931431
CAS No.: 16151-45-4
M. Wt: 200.22 g/mol
InChI Key: OBEQPYWCGXLWMW-UHFFFAOYSA-N
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Description

N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the thiadiazole ring. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine in absolute ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production methods for N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide is unique due to its specific acetamide functional groups, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

16151-45-4

Molecular Formula

C6H8N4O2S

Molecular Weight

200.22 g/mol

IUPAC Name

N-(5-acetamido-1,2,4-thiadiazol-3-yl)acetamide

InChI

InChI=1S/C6H8N4O2S/c1-3(11)7-5-9-6(13-10-5)8-4(2)12/h1-2H3,(H2,7,8,9,10,11,12)

InChI Key

OBEQPYWCGXLWMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NSC(=N1)NC(=O)C

Origin of Product

United States

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